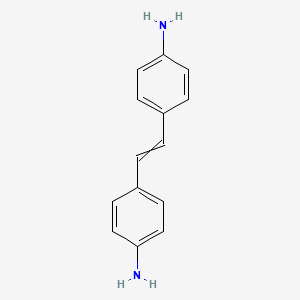
4,4'-Diaminostilbene
描述
4,4’-(1,2-Ethenediyl)bisbenzenamine, also known as 1,2-Bis(4-aminophenyl)ethane, is an organic compound with the molecular formula C14H16N2. This compound is characterized by the presence of two benzene rings connected by an ethylene bridge, each substituted with an amino group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Ethenediyl)bisbenzenamine typically involves the reaction of 4-nitrobenzyl chloride with ethylene diamine, followed by reduction of the resulting 4,4’-(1,2-ethanediyl)bis(4-nitrobenzene) to the corresponding diamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1,2-Ethenediyl)bisbenzenamine is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4,4’-(1,2-Ethenediyl)bisbenzenamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 4,4’-(1,2-Ethenediyl)bis(4-nitrobenzene)
Reduction: 4,4’-(1,2-Ethenediyl)bisbenzenamine
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemical Properties and Structure
4,4'-Diaminostilbene is characterized by its molecular formula and consists of two amino groups attached to the para positions of the phenyl rings. The compound can also exist in various forms, including its dihydrochloride salt. Its structure facilitates interactions with other molecules, making it valuable in multiple applications.
Synthesis of Dyes and Optical Brighteners
One of the primary applications of this compound is in the synthesis of dyes and fluorescent whitening agents. The compound serves as a key intermediate in the production of various direct dyes used in textiles and paper industries.
Dye Production
- Synthesis Process : The synthesis involves bis-diazotization of this compound-2,2'-disulfonic acid, followed by coupling reactions to produce symmetrical disazo dyes. These dyes exhibit vibrant colors and are utilized extensively due to their stability and effectiveness.
- Case Study : A study demonstrated the synthesis of two new symmetrical disazo direct dyes derived from this compound-2,2'-disulfonic acid. The resulting dyes were characterized using thin-layer chromatography and spectroscopic techniques, confirming their potential for commercial applications .
| Dye Name | Color | Stability | Application Area |
|---|---|---|---|
| Dye I | Red | High | Textiles |
| Dye II | Blue | Medium | Paper |
Optical Brightening Agents
This compound is widely used as an optical brightener in laundry detergents and paper products. It absorbs ultraviolet light and re-emits it as visible blue light, enhancing the whiteness of materials.
Biological Research Applications
In addition to its industrial uses, this compound has been investigated for its biological effects.
Toxicological Studies
- Animal Studies : Toxicology studies conducted on rodents revealed that high doses of this compound can cause adverse effects such as diarrhea and emaciation . These findings underscore the importance of dosage in research applications.
Pharmacological Potential
- Drug Development : Research has explored the potential use of this compound in drug development due to its ability to interact with cellular targets. Its mechanism involves forming covalent bonds with proteins and enzymes .
作用机制
The mechanism of action of 4,4’-(1,2-Ethenediyl)bisbenzenamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with nucleophilic sites on biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
相似化合物的比较
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodiphenylsulfone
- 4,4’-Diaminodiphenyl ether
Comparison: 4,4’-(1,2-Ethenediyl)bisbenzenamine is unique due to its ethylene bridge connecting the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4’-Diaminodiphenylmethane has a methylene bridge, while 4,4’-Diaminodiphenylsulfone has a sulfone bridge, leading to differences in reactivity and applications .
属性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-[2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2 |
InChI 键 |
KOGDFDWINXIWHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














